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molecular formula C17H19N5O2 B8280931 3-(4-Cyclopropyl-piperazin-1-yl)-6-(3-nitro-phenyl)-pyridazine

3-(4-Cyclopropyl-piperazin-1-yl)-6-(3-nitro-phenyl)-pyridazine

Cat. No. B8280931
M. Wt: 325.4 g/mol
InChI Key: WCEJUNANDLEHON-UHFFFAOYSA-N
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Patent
US08846677B2

Procedure details

A solution of 3-(4-cyclopropyl-piperazin-1-yl)-6-(3-nitro-phenyl)-pyridazine (3.60 g, 11 mmol) in ethanol (18 mL) was added to water (30 mL) and powdered Fe (1.86 g, 33 mmol). The mixture was stirred for 3 h at 80° C. The resulting mixture was filtered and the filtrate was extracted with CH2Cl2. The organic phase was washed with brine, dried (Na2SO4) and concentrated to give 2.32 g (71%) of 3-[6-(4-cyclopropyl-piperazin-1-yl)-pyridazin-3-yl]-phenylamine.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
1.86 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH2:9][CH2:8][N:7]([C:10]3[N:11]=[N:12][C:13]([C:16]4[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-])=O)[CH:17]=4)=[CH:14][CH:15]=3)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.O>C(O)C.[Fe]>[CH:1]1([N:4]2[CH2:5][CH2:6][N:7]([C:10]3[N:11]=[N:12][C:13]([C:16]4[CH:17]=[C:18]([NH2:22])[CH:19]=[CH:20][CH:21]=4)=[CH:14][CH:15]=3)[CH2:8][CH2:9]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C1(CC1)N1CCN(CC1)C=1N=NC(=CC1)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.86 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with CH2Cl2
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)N1CCN(CC1)C1=CC=C(N=N1)C=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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